

Tier 1: Standard Protocols & Cocktail Selection

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Compound of Interest

Compound Name: 3-Hydroxy-L-tyrosyl-L-prolinamide

CAS No.: 66067-51-4

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The majority of cleavage issues stem from incorrect cocktail selection for the specific amino acid sequence.

Q: What is the "Gold Standard" cleavage cocktail, and why shouldn't I just use 95% TFA?

A: While 95% TFA/2.5% TIS/2.5% H₂O is sufficient for simple sequences (e.g., Poly-Alanine), it fails when reactive side chains are present. The "Gold Standard" is Reagent K.

Why it works (Causality): During cleavage, protecting groups (Pbf, Trt, Boc, tBu) are removed, generating highly reactive carbocations. Without sufficient nucleophilic scavengers, these cations will re-attach (alkylate) to electron-rich residues like Trp, Met, Cys, and Tyr.

Component	Function	Mechanism
TFA (82.5%)	Acidolysis	Protonates linkers and protecting groups to initiate cleavage.
Phenol (5%)	Scavenger	Protects Tyr and Trp via π -complexation; traps cations.
Thioanisole (5%)	Scavenger	Accelerates Pbf removal from Arg; suppresses Met oxidation.
Water (5%)	Scavenger	Hydrolyzes t-butyl cations; essential for Pbf removal.
EDT (2.5%)	Scavenger	The most potent scavenger for t-butyl cations; prevents Trp alkylation and Met oxidation.



Protocol: Preparation of Reagent K

- Cool all reagents to 4°C (exothermic mixing can damage sensitive peptides).

- Mix in order: Phenol

Water

Thioanisole

EDT

TFA.

- Critical: Use immediately. Scavengers oxidize over time, losing potency.

Tier 2: Troubleshooting Yield (The "Missing Peptide")

Q: My LCMS shows the correct mass, but my yield is <10%. Where is my peptide?

A: If the mass is correct, the chemistry worked, but the physical recovery failed.

- Scenario A: Precipitation Failure. Short or hydrophobic peptides may be soluble in diethyl ether.
 - Fix: Evaporate TFA to a minimal volume (<1 mL) before adding ether. If still no pellet, switch to cold Methyl tert-butyl ether (MTBE) or Hexane.
- Scenario B: Resin Aggregation. The peptide cleaved but is trapped inside the collapsed resin matrix.
 - Fix: Wash the resin with pure TFA after the initial filtration. If the peptide is hydrophobic, wash the resin with DCM or Acetonitrile and combine with the TFA filtrate (evaporate organic solvents before ether precipitation).

Q: I see a mass of [M + Resin Linker]. Why is cleavage incomplete?

A: This indicates steric hindrance or aggregation on the resin, preventing TFA from accessing the linker.

- Diagnostic: Perform a post-cleavage Kaiser Test on the resin.^[1] If it's blue, the peptide is still attached.^[1]
- Solution:
 - Extend Time: Increase cleavage time from 2h to 4h (monitor for side reactions).
 - Swelling: Add 5% DCM to the cleavage cocktail to swell the polystyrene matrix.

- Reagent Change: For Rink Amide resin, use TMSBr (Trimethylsilyl bromide) in TFA, which is a more aggressive cleavage agent than TFA alone.

Tier 3: Purity & Side Reactions (The "Dirty Peptide")

Q: I see a +16 Da peak (M+16). Is this Methionine oxidation?

A: Yes. Methionine converts to Methionine Sulfoxide [Met(O)] under oxidative stress during cleavage.

- Prevention: Ensure your cocktail contains Thioanisole or EDT.
- Reversal (The "Rescue" Protocol): If you already have the oxidized product, reduce it back to native Met:
 - Dissolve crude peptide in TFA.^[1]
 - Add Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS).
 - Incubate at 0°C for 30 mins. The I₂ reduces the sulfoxide.

Q: I see a -18 Da peak (M-18) in an Asp-Gly sequence. What happened?

A: You have formed Aspartimide.

- Mechanism: The nitrogen of the Glycine backbone attacks the side-chain ester of Aspartic acid, forming a cyclic imide. This typically happens during Fmoc removal (base-catalyzed) but becomes visible after cleavage.
- Fix:

- Use HMB (2-hydroxy-4-methoxybenzyl) backbone protection on the Glycine residue during synthesis.
- Add 0.1 M HOBt to the piperidine deprotection solution during synthesis to suppress base-catalyzed cyclization.

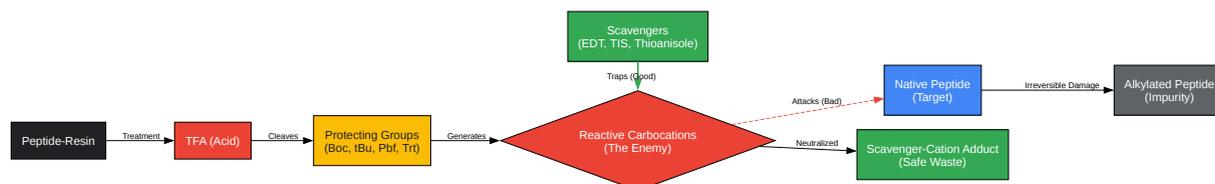
Q: My Tryptophan-containing peptide has multiple peaks of +56 Da.

A: This is Trp Alkylation. The tert-butyl cations (from Boc/tBu removal) have attacked the indole ring.

- Causality: Insufficient scavenging of t-butyl cations.
- Fix:
 - Switch Cocktail: Use Reagent B (TFA/Phenol/Water/TIPS) or Reagent K.
 - Boc-Protection: Ensure you used Fmoc-Trp(Boc)-OH during synthesis. The Boc group on the indole ring decarboxylates after the t-butyl cations are scavenged, providing a "time-delay" shield for the indole.

Visualizing the Cleavage Logic

The following diagram illustrates the competition between your peptide and the scavengers for the reactive "trash" (cations) generated during cleavage.



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Figure 1: The "Race Condition" in Peptide Cleavage. Scavengers must react with carbocations faster than the carbocations react with the peptide side chains.

Tier 4: Post-Cleavage Handling (Ether Precipitation)

The precipitation step is often where yield is lost due to poor technique.

Standard Protocol:

- Concentrate: Evaporate TFA under N stream until the volume is approx. 2–3 mL (do not dry completely).
- Chill: Pre-chill Diethyl Ether to -20°C (freezer) or on dry ice.
- Ratio: Add 10 volumes of cold ether to 1 volume of TFA concentrate.
- Precipitate: Add TFA dropwise into the stirring ether (not vice versa).
- Wash: Centrifuge (3000 rpm, 5 min), decant ether, and repeat wash 2x with fresh ether to remove residual scavengers (especially EDT/Phenol).

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